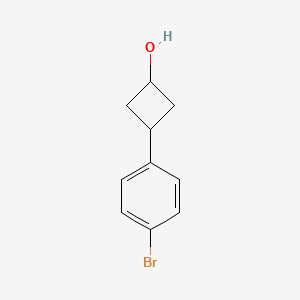
3-(4-Bromophenyl)cyclobutanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)cyclobutanol is a chemical compound with the CAS Number: 1183047-51-9 . It has a molecular weight of 227.1 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C10H11BrO . The InChI Code for this compound is 1S/C10H11BrO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 227.1 .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Reactions
- Carbon-Carbon Bond Formation: A study by Matsuda, Shigeno, and Murakami (2008) describes how cyclobutanones react with aryl bromides in the presence of palladium catalysts. This process involves carbon-carbon bond cleavage and formation, leading to the production of arylated benzolactones (Matsuda, Shigeno, & Murakami, 2008).
Radical-Mediated Ring-Opening
- Formation of γ-Substituted Ketones: Ren and Zhu (2016) highlight the use of cyclobutanols in the radical-mediated ring-opening functionalization. This method allows for the synthesis of various ketone derivatives through processes like fluorination, chlorination, bromination, or azidation (Ren & Zhu, 2016).
Synthesis of Bromophenol Derivatives
- Anticancer Activities: Guo et al. (2018) discuss a novel bromophenol derivative with potent anticancer activities. This derivative, synthesized from bromophenol, shows significant efficacy against human lung cancer cell lines (Guo et al., 2018).
Cyclobutanol Ring Expansion
- Transition-Metal-Free Oxidative Process: Natho et al. (2018) developed a method for the ring expansion of the cyclobutanol moiety to 4-tetralones. This process is transition-metal-free and utilizes N-bromosuccinimide and acetonitrile (Natho et al., 2018).
Polymer Synthesis
- Cation Radical Polymerization: Bauld et al. (1996) explored a new polymerization mechanism using the stable cation radical salt tris(4-bromophenyl)aminium hexachloroantimonate. This process converts monomers to cyclobutane polymers (Bauld et al., 1996).
Antifungal Activity
- Halogenated Phenyl Derivatives: Buchta et al. (2004) assessed the antifungal activity of various halogenated phenyl derivatives, including the 4-bromophenyl derivative. These compounds displayed significant in vitro activity against pathogenic yeasts and molds (Buchta et al., 2004).
Safety and Hazards
The safety data sheet for 3-(4-Bromophenyl)cyclobutanol indicates that it is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment, including face protection, should be worn when handling this compound . It should be stored in a dry, cool, and well-ventilated place .
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZJORQWSPNAKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-fluoro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2469811.png)
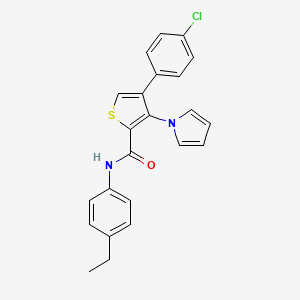
![Ethyl 4-(2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2469817.png)
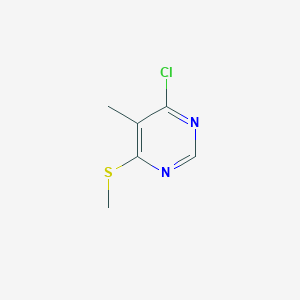
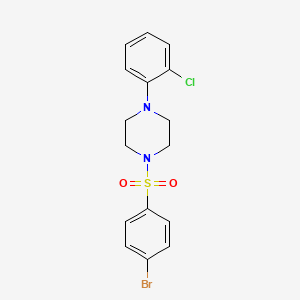

![2-(benzylthio)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone](/img/structure/B2469822.png)
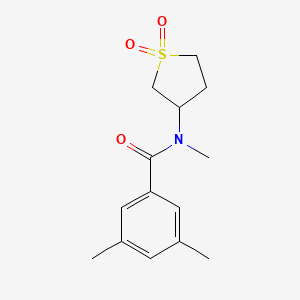
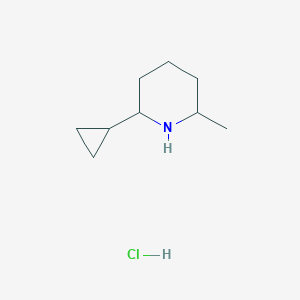
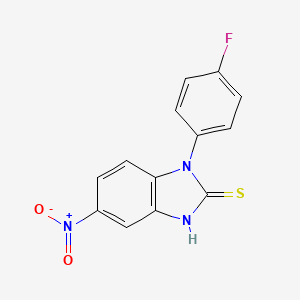
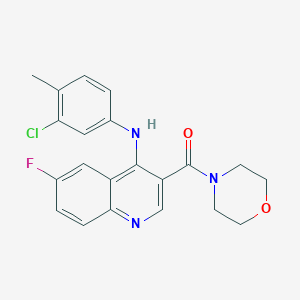
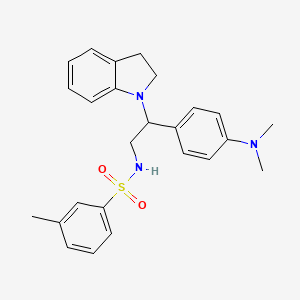
![2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2469831.png)